molecular formula C10H12O2 B028003 2-Phenylbutyric acid CAS No. 90-27-7

2-Phenylbutyric acid

Cat. No. B028003
CAS RN: 90-27-7
M. Wt: 164.2 g/mol
InChI Key: OFJWFSNDPCAWDK-UHFFFAOYSA-N
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Patent
US04196127

Procedure details

Methyl 3,3-bis(ethoxycarbonyl)-4-[2',5'-dimethoxy-4'-(4"-methoxy-3"-phthalido)] phenylbutyrate III) (25 g., 0.046 mole) is taken up in tetrahydrofuran (200 ml.) and methanol (200 ml.); an aqueous solution of potassium hydroxide (3.35 g., 0.060 mole, 200 ml.) is added thereto. The mixture is heated under reflux for 4 days and the solvent substantially removed thereafter by evaporation under reduced pressure. The residue is acidified with dilute aqueous hydrochloric acid (1 N, 100 ml.) and extracted with methylenechloride (300 ml.) the organic phase is washed with water (100 ml.), dried over anhydrous magnesium sulfate, filtered, and the solvent removed from the filtrate under reduced pressure to yield 3,3-Bis(ethoxycarbonyl)-4-[2',5'-dimethoxy-4'-(4"-methoxy-3"-phthalido)] phenylbutyric acid, (IV) m.p. 105°-109° C., I.R. (Nujol), 2600, 2800 (broad for CO2H), 1750 (CO of the lactone), 1730 (CO of the ester), 1698 (CO of the CO2H) cm-1.
[Compound]
Name
Methyl 3,3-bis(ethoxycarbonyl)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(OC(=O)CCC)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-:13].[K+].[O:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1>CO>[C:1]1([CH:18]([CH2:17][CH3:16])[C:19]([OH:15])=[O:13])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Methyl 3,3-bis(ethoxycarbonyl)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC(CCC)=O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCCC1
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 days
Duration
4 d
CUSTOM
Type
CUSTOM
Details
the solvent substantially removed
CUSTOM
Type
CUSTOM
Details
by evaporation under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with methylenechloride (300 ml.) the organic phase
WASH
Type
WASH
Details
is washed with water (100 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed from the filtrate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(=O)O)CC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04196127

Procedure details

Methyl 3,3-bis(ethoxycarbonyl)-4-[2',5'-dimethoxy-4'-(4"-methoxy-3"-phthalido)] phenylbutyrate III) (25 g., 0.046 mole) is taken up in tetrahydrofuran (200 ml.) and methanol (200 ml.); an aqueous solution of potassium hydroxide (3.35 g., 0.060 mole, 200 ml.) is added thereto. The mixture is heated under reflux for 4 days and the solvent substantially removed thereafter by evaporation under reduced pressure. The residue is acidified with dilute aqueous hydrochloric acid (1 N, 100 ml.) and extracted with methylenechloride (300 ml.) the organic phase is washed with water (100 ml.), dried over anhydrous magnesium sulfate, filtered, and the solvent removed from the filtrate under reduced pressure to yield 3,3-Bis(ethoxycarbonyl)-4-[2',5'-dimethoxy-4'-(4"-methoxy-3"-phthalido)] phenylbutyric acid, (IV) m.p. 105°-109° C., I.R. (Nujol), 2600, 2800 (broad for CO2H), 1750 (CO of the lactone), 1730 (CO of the ester), 1698 (CO of the CO2H) cm-1.
[Compound]
Name
Methyl 3,3-bis(ethoxycarbonyl)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(OC(=O)CCC)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-:13].[K+].[O:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1>CO>[C:1]1([CH:18]([CH2:17][CH3:16])[C:19]([OH:15])=[O:13])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Methyl 3,3-bis(ethoxycarbonyl)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC(CCC)=O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCCC1
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 days
Duration
4 d
CUSTOM
Type
CUSTOM
Details
the solvent substantially removed
CUSTOM
Type
CUSTOM
Details
by evaporation under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with methylenechloride (300 ml.) the organic phase
WASH
Type
WASH
Details
is washed with water (100 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed from the filtrate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(=O)O)CC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04196127

Procedure details

Methyl 3,3-bis(ethoxycarbonyl)-4-[2',5'-dimethoxy-4'-(4"-methoxy-3"-phthalido)] phenylbutyrate III) (25 g., 0.046 mole) is taken up in tetrahydrofuran (200 ml.) and methanol (200 ml.); an aqueous solution of potassium hydroxide (3.35 g., 0.060 mole, 200 ml.) is added thereto. The mixture is heated under reflux for 4 days and the solvent substantially removed thereafter by evaporation under reduced pressure. The residue is acidified with dilute aqueous hydrochloric acid (1 N, 100 ml.) and extracted with methylenechloride (300 ml.) the organic phase is washed with water (100 ml.), dried over anhydrous magnesium sulfate, filtered, and the solvent removed from the filtrate under reduced pressure to yield 3,3-Bis(ethoxycarbonyl)-4-[2',5'-dimethoxy-4'-(4"-methoxy-3"-phthalido)] phenylbutyric acid, (IV) m.p. 105°-109° C., I.R. (Nujol), 2600, 2800 (broad for CO2H), 1750 (CO of the lactone), 1730 (CO of the ester), 1698 (CO of the CO2H) cm-1.
[Compound]
Name
Methyl 3,3-bis(ethoxycarbonyl)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(OC(=O)CCC)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-:13].[K+].[O:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1>CO>[C:1]1([CH:18]([CH2:17][CH3:16])[C:19]([OH:15])=[O:13])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Methyl 3,3-bis(ethoxycarbonyl)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC(CCC)=O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCCC1
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 days
Duration
4 d
CUSTOM
Type
CUSTOM
Details
the solvent substantially removed
CUSTOM
Type
CUSTOM
Details
by evaporation under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with methylenechloride (300 ml.) the organic phase
WASH
Type
WASH
Details
is washed with water (100 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed from the filtrate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(=O)O)CC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.